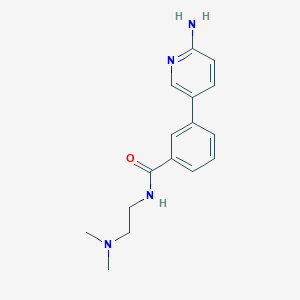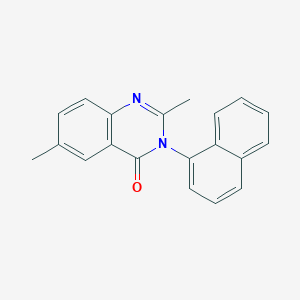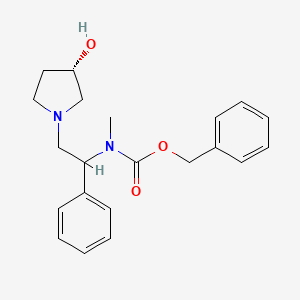![molecular formula C24H34O6Si2 B11830065 1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-](/img/structure/B11830065.png)
1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two trimethylsilyl groups and two benzoate groups attached to a butanediol backbone. The stereochemistry of the compound is specified as (2R,3R), indicating the configuration of the chiral centers.
Méthodes De Préparation
The synthesis of 1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- involves several steps. One common synthetic route includes the protection of hydroxyl groups on butanediol using trimethylsilyl chloride in the presence of a base such as imidazole. This is followed by esterification with benzoic acid or its derivatives under acidic conditions to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, where nucleophiles like halides or alkoxides replace the silyl groups.
Applications De Recherche Scientifique
1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through protection and deprotection strategies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of 1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions at other functional groups. The benzoate groups can participate in π-π interactions, enhancing the compound’s stability and reactivity. The pathways involved include nucleophilic substitution and ester hydrolysis, which are facilitated by the compound’s unique structure .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- include:
Hexadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester: This compound also contains trimethylsilyl groups but differs in its backbone structure.
2-Butene-1,4-diol, bis(trimethylsilyl) ether: Similar in having trimethylsilyl groups, but with a different carbon skeleton.
Butanoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester: Another compound with trimethylsilyl groups, differing in the position of functional groups .
The uniqueness of 1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct reactivity and applications.
Propriétés
Formule moléculaire |
C24H34O6Si2 |
|---|---|
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
[(2R,3R)-4-benzoyloxy-2,3-bis(trimethylsilyloxy)butyl] benzoate |
InChI |
InChI=1S/C24H34O6Si2/c1-31(2,3)29-21(17-27-23(25)19-13-9-7-10-14-19)22(30-32(4,5)6)18-28-24(26)20-15-11-8-12-16-20/h7-16,21-22H,17-18H2,1-6H3/t21-,22-/m1/s1 |
Clé InChI |
WCYIJNYPGAFRAM-FGZHOGPDSA-N |
SMILES isomérique |
C[Si](C)(C)O[C@H](COC(=O)C1=CC=CC=C1)[C@@H](COC(=O)C2=CC=CC=C2)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OC(COC(=O)C1=CC=CC=C1)C(COC(=O)C2=CC=CC=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)
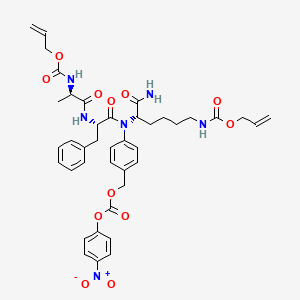
![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)

![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
![methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B11830035.png)
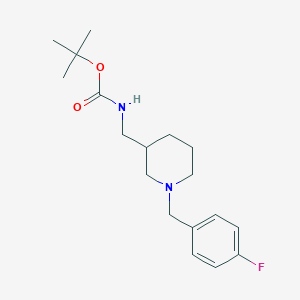
![2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone](/img/structure/B11830041.png)


